molecular formula C16H13ClN2OS3 B2922928 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 919754-33-9

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2922928
CAS No.: 919754-33-9
M. Wt: 380.92
InChI Key: PFUWHECUEULKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic organic compound featuring a thiazole core substituted with chlorothiophene and (methylthio)phenylacetamide groups. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its significant role in the development of bioactive molecules and approved drugs . Compounds bearing the thiazole moiety have been extensively investigated for a wide spectrum of therapeutic potentials, including anti-inflammatory, antioxidant, antibacterial, antifungal, and anticancer activities . While the specific biological profile of this compound requires further investigation, its molecular structure suggests potential as a key intermediate or candidate for pharmacological research. In particular, recent studies on closely related structural analogs, which share the 4-(chlorothiophen-2-yl)thiazol-2-amine backbone, have demonstrated potent selective inhibition of the cyclooxygenase-2 (COX-2) enzyme and significant in vivo anti-inflammatory and analgesic effects . This indicates the promise of this chemical class in the development of new anti-inflammatory agents. Researchers may find this compound valuable for exploring structure-activity relationships, screening for new biological activities, or as a synthetic intermediate in organic and medicinal chemistry projects. The product is intended for research purposes and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS3/c1-21-11-4-2-10(3-5-11)8-15(20)19-16-18-12(9-22-16)13-6-7-14(17)23-13/h2-7,9H,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUWHECUEULKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes the available research findings and data regarding the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and comparison with related compounds.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, a chlorothiophene moiety, and a methylthio-substituted phenyl group. Its molecular formula is C14H12ClN2S2C_{14}H_{12}ClN_2S_2, indicating the presence of multiple functional groups that contribute to its biological properties.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The thiazole ring may interact with specific enzymes or receptors, leading to inhibition of their function. This is particularly relevant in the context of cancer cell proliferation and microbial resistance mechanisms.
  • Electrophilic Interactions : The sulfonamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, which may disrupt their normal function .

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazole derivatives possess potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The evaluation was conducted using methods such as the turbidimetric method to assess minimum inhibitory concentrations (MICs) .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
1Staphylococcus aureus12
2Escherichia coli25
3Candida albicans15

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines. Notably, it was tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. Results indicated that compounds similar to this compound exhibited significant cytotoxicity.

Table 2: Anticancer Activity Against MCF7 Cells

CompoundIC50 (µM)Mechanism of Action
A10Induction of apoptosis
B15Cell cycle arrest
C8Inhibition of DNA synthesis

Case Studies

  • Study on Antimicrobial Resistance : A study demonstrated that thiazole derivatives could overcome resistance in certain bacterial strains, highlighting their potential as lead compounds in drug development against resistant pathogens .
  • Anticancer Screening : In a comparative study involving multiple thiazole derivatives, it was found that those with halogen substitutions showed increased potency against cancer cell lines. The mechanism involved apoptosis induction through activation of caspase pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Physicochemical Properties

Compound Name Substituents on Thiazole/Amide Moieties Molecular Weight Melting Point (°C) Key Biological Activity Source
Target Compound: N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide 5-Cl-thiophene, 4-(methylthio)phenyl ~380 (estimated) N/A Not explicitly reported Inferential
N-(4-(4-Cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide 4-CN-phenyl, 4-(ethylthio)phenyl 379.5 N/A Not reported
N-(5-Acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide Acetyl, phenyl, 4-(methylthio)phenyl N/A N/A Not reported
2-(4-Methyltriazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide Triazole, sulfamoylphenyl N/A N/A Antiproliferative (MMP-9 inhibition)
N-(4-(p-Tolyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide Piperazine-methoxyphenyl, p-tolyl 422.54 289–290 Potential MMP inhibitor

Key Observations:

Substituent Impact on Melting Points: Piperazine-containing derivatives (e.g., compound 13 in ) exhibit higher melting points (289–303°C) due to increased molecular rigidity and hydrogen bonding capacity. In contrast, simpler acetamide analogs (e.g., compounds in ) melt at 147–207°C, reflecting reduced polarity .

Biological Activity Trends :

  • Piperazine-linked thiazoles (e.g., ) show promise as matrix metalloproteinase (MMP) inhibitors, critical in inflammation and cancer. The 4-methoxyphenyl group in compound 13 enhances activity compared to chloro or fluoro analogs, likely due to improved solubility .
  • Sulfonamide-thiazole hybrids (e.g., compound 2b in ) exhibit antiproliferative activity via MMP-9 and cathepsin D/L inhibition, suggesting that electron-withdrawing groups (e.g., sulfamoyl) enhance target engagement .

Key Insights:

  • The target compound’s synthesis would likely follow amide coupling protocols (e.g., HATU/DCC-mediated), similar to compound 21 in , which achieved 61% yield via microwave-assisted reactions .
  • Chlorothiophene incorporation may require careful control of reaction conditions to avoid side reactions (e.g., dehalogenation), as seen in nitro-furan analogs .

Functional Group Contributions

  • Methylthio vs. Methoxy Groups: The 4-(methylthio)phenyl group in the target compound offers moderate electron-donating effects compared to stronger donors like methoxy (e.g., compound 18 in ). This balance may optimize pharmacokinetic properties by reducing metabolic oxidation .
  • Chlorothiophene vs.

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., dioxane for solubility, toluene for reflux stability).
  • Catalytic bases (TEA or K₂CO₃) to neutralize HCl byproducts .
  • Reaction monitoring via TLC (hexane:ethyl acetate 9:1) .

How can researchers validate the structural integrity of this compound and its intermediates?

Basic Question
Characterization relies on spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Peaks for the thiophene (δ 6.8–7.5 ppm), thiazole (δ 7.2–8.1 ppm), and acetamide (δ 2.1–2.5 ppm for SCH₃, δ 3.5–4.0 for CH₂) groups confirm connectivity .
  • IR Spectroscopy : Stretching frequencies for C=O (1700–1720 cm⁻¹) and C-N (1250–1300 cm⁻¹) validate the acetamide backbone .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 446.30 for related analogs) confirm molecular weight .

Advanced Tip : For ambiguous cases, X-ray crystallography resolves stereoelectronic effects, though crystallization challenges (e.g., solvent selection) may arise due to the compound’s hydrophobic thiophene and thiazole moieties .

What pharmacological activities have been reported for structurally similar acetamide-thiazole derivatives?

Basic Question
Analogous compounds exhibit diverse bioactivities:

  • Analgesic Effects : N-(4-diphenylaminothiazol-2-yl) derivatives showed efficacy comparable to diclofenac in hot-plate models, likely via COX inhibition .
  • Kinase Inhibition : Aurora kinase inhibitors (IC₅₀ ~0.04–0.2 µM) share the acetamide-thiazole scaffold, suggesting potential anticancer applications .
  • Antidiabetic Potential : Coumarin-linked thiazole acetamides inhibit α-glucosidase (e.g., compound 13 , IC₅₀ ~10 µM) .

Q. Experimental Design :

  • Use in vitro enzyme assays (e.g., COX-1/2, α-glucosidase) for preliminary screening.
  • Validate with in vivo models (e.g., carrageenan-induced inflammation, streptozotocin-induced diabetes) .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Advanced Question
Key SAR insights from analogs:

  • Thiophene Substitution : 5-Chloro on thiophene enhances metabolic stability and target binding (e.g., increased half-life in hepatic microsomes) .
  • Methylthio Phenyl Group : The 4-(methylthio)phenyl moiety improves lipophilicity (logP ~3.5), aiding blood-brain barrier penetration for CNS targets .
  • Thiazole Modifications : Replacing thiazole with oxadiazole reduces cytotoxicity but maintains enzyme inhibition .

Q. Methodological Approach :

  • Synthesize derivatives with systematic substitutions (e.g., SCH₃ → SO₂CH₃, Cl → F).
  • Use molecular docking (e.g., AutoDock Vina) to predict binding to Aurora kinases or COX-2 .

How should researchers address contradictions in reported biological data for this compound class?

Advanced Question
Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay Conditions : Differences in buffer pH, substrate concentration, or incubation time (e.g., α-glucosidase assays at pH 6.8 vs. 7.4) .
  • Structural Variability : Minor changes (e.g., para-methyl vs. meta-methyl on phenyl) drastically alter pharmacokinetics .

Q. Resolution Strategies :

  • Reproduce assays under standardized conditions (e.g., NIH’s Assay Guidance Manual protocols).
  • Perform head-to-head comparisons of analogs in the same study .

What are the challenges in scaling up synthesis without compromising yield or purity?

Advanced Question
Critical issues include:

  • Azide Intermediates : NaN₃ reactions require strict temperature control to avoid exothermic decomposition .
  • Byproduct Formation : Chloroacetyl chloride excess leads to diacetylation; use stoichiometric TEA and slow addition .

Q. Optimization Tactics :

  • Switch to flow chemistry for safer handling of azides .
  • Employ recrystallization (ethanol-DMF mixtures) to achieve >95% purity .

How can computational modeling guide the design of derivatives with improved selectivity?

Advanced Question

  • Pharmacophore Mapping : Identify essential features (e.g., acetamide carbonyl as H-bond acceptor, thiophene as hydrophobic anchor) .
  • ADMET Prediction : Tools like SwissADME predict logP, CYP450 interactions, and hERG inhibition risks .

Case Study : For Aurora kinase inhibitors, replacing the thiophene with a pyridine ring improved water solubility (logP reduced from 3.8 to 2.1) while maintaining kinase binding .

What analytical techniques are suitable for stability studies under varying pH and temperature?

Advanced Question

  • HPLC-MS : Monitor degradation products (e.g., hydrolysis of the acetamide group at pH < 3 or > 10) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C for similar thiazoles) .

Q. Protocol :

  • Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours.
  • Quantify intact compound via UV-Vis at λmax ~270 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.